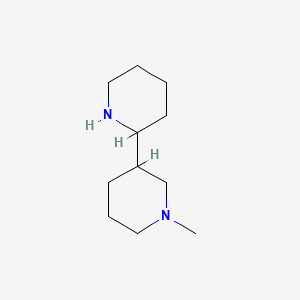
Bis(dibutoxyphosphinothioyl) tetrasulphide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-azobis(2-methylpropionitrile) . This compound is a white crystalline powder that is widely used as a radical initiator in polymerization reactions. It is known for its ability to decompose thermally to produce free radicals, which are essential in initiating the polymerization process.
准备方法
Synthetic Routes and Reaction Conditions: 2,2’-azobis(2-methylpropionitrile) is typically synthesized through the reaction of 2-methylpropionitrile with sodium azide in the presence of a solvent such as dimethylformamide . The reaction is carried out under controlled temperature conditions to ensure the safe formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves the use of large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through recrystallization or other suitable purification techniques to obtain the final crystalline powder.
化学反应分析
Types of Reactions: 2,2’-azobis(2-methylpropionitrile) primarily undergoes thermal decomposition to produce free radicals. This decomposition is a key step in various polymerization reactions.
Common Reagents and Conditions:
Thermal Decomposition: The compound decomposes at elevated temperatures (typically around 60-80°C) to produce nitrogen gas and free radicals.
Polymerization Reactions: The free radicals generated from the decomposition of 2,2’-azobis(2-methylpropionitrile) initiate the polymerization of monomers such as , , and .
Major Products Formed:
Polymers: The primary products formed from the reactions involving 2,2’-azobis(2-methylpropionitrile) are various types of polymers, depending on the monomers used in the polymerization process.
科学研究应用
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
Polymer Chemistry: It is extensively used as a radical initiator in the synthesis of polymers, including plastics, resins, and elastomers.
Organic Synthesis: The compound is also used in various organic synthesis reactions to generate free radicals for different chemical transformations.
Biology and Medicine:
Drug Delivery Systems: Research has explored the use of polymers synthesized using 2,2’-azobis(2-methylpropionitrile) in drug delivery systems for controlled release of pharmaceuticals.
Biomaterials: The compound is used in the preparation of biomaterials for medical applications, such as tissue engineering and regenerative medicine.
Industry:
Manufacturing: It is used in the production of various industrial products, including adhesives, coatings, and sealants.
Textiles: The compound is employed in the textile industry for the production of synthetic fibers and fabrics.
作用机制
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves its thermal decomposition to produce free radicals. These free radicals are highly reactive species that can initiate the polymerization of monomers by breaking the double bonds in the monomer molecules, leading to the formation of polymer chains. The decomposition process can be represented as follows:
[ \text{(CH}_3\text{)C(N}_3\text{)}_2 \rightarrow 2 \text{(CH}_3\text{)C}^\bullet \text{(N}_2\text{)} ]
The free radicals generated in this process can react with monomers to form polymer chains through a series of propagation steps.
相似化合物的比较
2,2’-azobis(2-methylpropionitrile) is unique among radical initiators due to its specific decomposition temperature and the nature of the radicals it produces. Similar compounds include:
Benzoyl Peroxide: Another commonly used radical initiator, but it decomposes at a different temperature and produces different radicals.
Azobisisobutyronitrile: Similar in structure but has different thermal decomposition properties.
Cumene Hydroperoxide: Used as a radical initiator but has different chemical properties and applications.
Each of these compounds has its own unique set of properties and applications, making 2,2’-azobis(2-methylpropionitrile) a valuable compound in specific contexts where its particular characteristics are advantageous.
属性
CAS 编号 |
42169-95-9 |
|---|---|
分子式 |
C16H36O4P2S6 |
分子量 |
546.8 g/mol |
IUPAC 名称 |
dibutoxy-(dibutoxyphosphinothioyltetrasulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H36O4P2S6/c1-5-9-13-17-21(23,18-14-10-6-2)25-27-28-26-22(24,19-15-11-7-3)20-16-12-8-4/h5-16H2,1-4H3 |
InChI 键 |
RGOHRBHYRDILJN-UHFFFAOYSA-N |
规范 SMILES |
CCCCOP(=S)(OCCCC)SSSSP(=S)(OCCCC)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


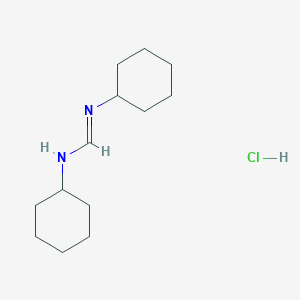
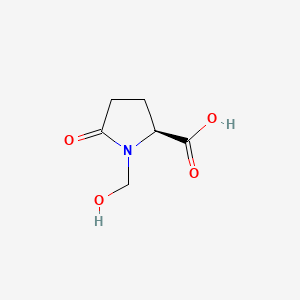
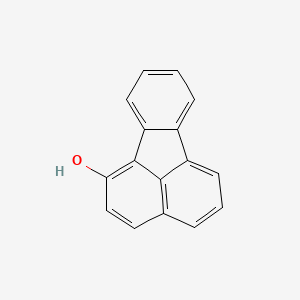
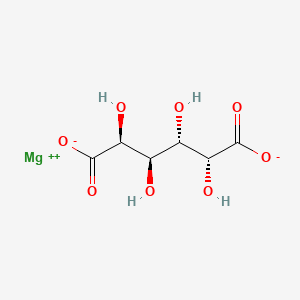



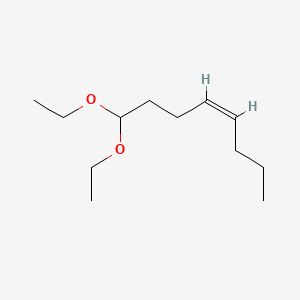

![5-[(E)-2-bromoethenyl]-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12647834.png)
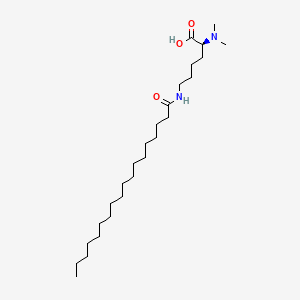
![3,6-Dimethyl-1-oxaspiro[4.5]decane](/img/structure/B12647838.png)

